2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tert-butyl groups, a hydroxyanilino group, and a cyclohexa-2,5-dien-1-one core
Preparation Methods
The synthesis of 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with 4-hydroxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions for several hours. The crude product is then purified through recrystallization to obtain the desired compound .
Chemical Reactions Analysis
2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents
Scientific Research Applications
2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of polymers and other industrial materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its antioxidant properties allow it to neutralize reactive oxygen species, protecting cells from oxidative damage .
Comparison with Similar Compounds
2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
2,6-Ditert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound shares a similar core structure but lacks the hydroxyanilino group, resulting in different chemical properties and reactivity.
4-Benzylidene-2,6-ditert-butylcyclohexa-2,5-dien-1-one: This compound has a benzylidene group instead of the hydroxyanilino group, leading to variations in its chemical behavior and applications
Properties
CAS No. |
1620-82-2 |
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Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(4-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)17-11-14(12-18(19(17)24)21(4,5)6)13-22-15-7-9-16(23)10-8-15/h7-13,23-24H,1-6H3 |
InChI Key |
SIOFYSQLCFRELK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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